molecular formula C10H16N2O2 B13212076 Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate CAS No. 141403-43-2

Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Cat. No.: B13212076
CAS No.: 141403-43-2
M. Wt: 196.25 g/mol
InChI Key: AETZFVZYFDHOLG-UHFFFAOYSA-N
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Description

Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. This compound features a piperazine ring substituted with an ethyl ester group and a prop-2-yn-1-yl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical agent with various biological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(prop-2-ynyl)piperazine-1-carboxylate
  • 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine
  • 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one

Uniqueness

Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and prop-2-yn-1-yl group provide versatility in chemical reactions and potential for diverse biological activities .

Properties

CAS No.

141403-43-2

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 4-prop-2-ynylpiperazine-1-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-3-5-11-6-8-12(9-7-11)10(13)14-4-2/h1H,4-9H2,2H3

InChI Key

AETZFVZYFDHOLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC#C

Origin of Product

United States

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